2-(2,2,2-Trifluoroethyl)naphthalene
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Overview
Description
2-(2,2,2-Trifluoroethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)naphthalene can be achieved through various methods. One common approach involves the copper-catalyzed one-pot synthesis. This method utilizes salicylaldehyde p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions to yield the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)naphthalene involves its interaction with various molecular targets. The trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. This can lead to changes in metabolic stability, lipophilicity, and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzene
- 2-(2,2,2-Trifluoroethyl)phenol
- 2-(2,2,2-Trifluoroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoroethyl)naphthalene is unique due to the presence of the naphthalene ring, which provides a rigid aromatic structure. This, combined with the electron-withdrawing trifluoroethyl group, imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNKUZNBBKATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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